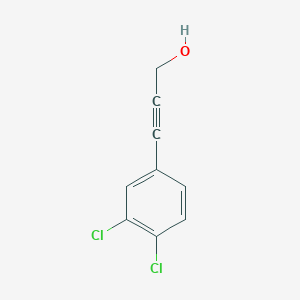

3-(3,4-Dichlorophenyl)prop-2-yn-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(3,4-dichlorophenyl)prop-2-yn-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl2O/c10-8-4-3-7(2-1-5-12)6-9(8)11/h3-4,6,12H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXPOBUYOPUKTGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C#CCO)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00629715 | |

| Record name | 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

220707-94-8 | |

| Record name | 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00629715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3,4-Dichlorophenyl)prop-2-yn-1-ol is a propargyl alcohol derivative featuring a synthetically versatile structure. The presence of a terminal alkyne, a primary alcohol, and a dichlorinated phenyl ring makes it a valuable building block in medicinal chemistry and materials science. This guide provides an in-depth analysis of its chemical structure, physicochemical properties, a detailed protocol for its synthesis via Sonogashira coupling, and a discussion of its potential applications, particularly in the development of novel therapeutics. The content herein is curated to provide both foundational knowledge and practical insights for professionals in chemical research and drug development.

Introduction: The Strategic Importance of Arylpropargyl Alcohols

Arylpropargyl alcohols, the class of compounds to which this compound belongs, are highly valued intermediates in organic synthesis.[1] The dual functionality of the alcohol and alkyne groups allows for a wide range of chemical transformations. The alkyne moiety can participate in powerful coupling reactions, such as the Sonogashira reaction, and cycloadditions, while the hydroxyl group can be derivatized or oxidized to introduce further complexity.[2][3]

The 3,4-dichlorophenyl group is a common structural motif in many pharmaceuticals, contributing to favorable pharmacokinetic properties by increasing lipophilicity and metabolic stability.[4][5] Its presence in molecules like the antidepressant sertraline highlights its importance in modulating biological activity.[4] Consequently, this compound serves as a strategic precursor for creating novel chemical entities with potential therapeutic value.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development.

-

IUPAC Name: this compound

-

CAS Number: 220707-94-8[6]

-

Molecular Formula: C₉H₆Cl₂O[6]

-

Molecular Weight: 201.05 g/mol [6]

The key structural features—a rigid dichlorophenyl ring, a linear alkyne linker, and a polar hydroxyl group—dictate its physical and chemical behavior. These properties are summarized below.

| Property | Value | Source |

| Boiling Point | 314.8 °C at 760 mmHg | [6] |

| Density | 1.411 g/cm³ | [6] |

| Flash Point | 127.4 °C | [6] |

| LogP (octanol/water) | 2.337 | [6] |

| Polar Surface Area (PSA) | 20.23 Ų | [6] |

The LogP value suggests moderate lipophilicity, a desirable trait for cell membrane permeability in drug candidates. The polar surface area, attributed to the hydroxyl group, indicates potential for hydrogen bonding, which is crucial for molecular recognition at biological targets.

Synthesis and Characterization: A Validated Protocol

The most common and efficient method for synthesizing this compound is the Sonogashira cross-coupling reaction. This palladium- and copper-cocatalyzed reaction forms a carbon-carbon bond between a terminal alkyne (propargyl alcohol) and an aryl halide (an iodinated or brominated dichlorobenzene).[2][7][8]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis and purification of the target compound.

Caption: A typical workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is based on established Sonogashira coupling procedures.[6]

Materials:

-

3,4-Dichloroiodobenzene

-

Propargyl alcohol

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et₃N)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Ethyl acetate (EtOAc)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes/Ethyl Acetate solvent system

Procedure:

-

Reaction Setup: To a dry, nitrogen-flushed round-bottom flask, add 3,4-dichloroiodobenzene (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02 eq), and CuI (0.04 eq).

-

Solvent and Reagents: Add anhydrous THF, followed by triethylamine (2.0 eq). Stir the mixture until all solids are dissolved.

-

Alkyne Addition: Add propargyl alcohol (1.2 eq) dropwise to the reaction mixture at room temperature.

-

Reaction: Heat the mixture to 35°C and stir for 12 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). Causality: The mild heating accelerates the catalytic cycle without promoting significant side reactions. Triethylamine acts as both a base to deprotonate the alkyne and a scavenger for the HI byproduct.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and quench by adding saturated aqueous NH₄Cl.

-

Extraction: Transfer the mixture to a separatory funnel and extract three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove residual base and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

-

Validation: Collect the fractions containing the product and concentrate to yield this compound as a solid or oil. Confirm the identity and purity of the product using spectroscopic methods.

Spectroscopic Validation

A self-validating protocol requires rigorous characterization to confirm the structure of the final product.

-

¹H NMR: Expect signals corresponding to the aromatic protons on the dichlorophenyl ring, a singlet for the methylene protons adjacent to the hydroxyl group (-CH₂OH), and a triplet for the hydroxyl proton (which may exchange with D₂O).

-

¹³C NMR: Expect distinct signals for the two alkyne carbons, the methylene carbon, and the six carbons of the dichlorophenyl ring (four of which will be unique due to the substitution pattern).

-

IR Spectroscopy: Look for characteristic absorption bands for the O-H stretch (broad, ~3300 cm⁻¹), the C≡C stretch (weak, ~2200 cm⁻¹), and C-Cl stretches in the fingerprint region.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight (201.05), with a characteristic isotopic pattern for two chlorine atoms.

Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the reactivity of its functional groups, making it a precursor for a diverse range of more complex molecules.

Chemical Reactivity

-

Oxidation of the Alcohol: The primary alcohol can be oxidized to the corresponding aldehyde (propiolaldehyde) or carboxylic acid, providing a handle for amide coupling or other conjugations.[3]

-

Derivatization of the Alcohol: The hydroxyl group can be converted into esters, ethers, or leaving groups for nucleophilic substitution.

-

Reactions of the Alkyne: The terminal alkyne is suitable for "click chemistry" (e.g., copper-catalyzed azide-alkyne cycloaddition) to form triazoles, or further Sonogashira couplings to extend the conjugated system.

-

Gold-Catalyzed Reactions: Propargyl alcohols can undergo gold-catalyzed rearrangements and additions with various nucleophiles to form complex structures like allenes and indenes.[9]

Potential as a Scaffold in Medicinal Chemistry

While specific biological activities for this compound itself are not widely reported, its structural motifs are present in many bioactive compounds. Arylpropargyl and homopropargyl alcohols have been investigated for antibacterial and other biological activities.[1][10] The true value of this compound lies in its use as a starting material for generating libraries of drug-like molecules.

Potential Therapeutic Areas:

-

Antimicrobial Agents: Dichlorinated phenyl rings are found in numerous antimicrobial compounds.[11] The propargyl alcohol moiety can be used to link this core to other pharmacophores, potentially leading to novel antibacterial or antifungal agents.

-

Anticancer Agents: Chalcones, which are α,β-unsaturated ketones, can be synthesized from precursors like this compound and have shown a wide range of anticancer properties.[12][13][14] The dichlorophenyl group is also present in some kinase inhibitors.[4]

-

CNS Agents: As previously mentioned, the 3,4-dichlorophenyl group is critical for the activity of the SSRI sertraline.[4] This scaffold could be used to develop new modulators of neurotransmitter transporters or receptors.

Hypothetical Drug Discovery Pathway

The following diagram illustrates a potential pathway from the starting material to a hypothetical bioactive agent, such as a kinase inhibitor.

Caption: A hypothetical synthetic route for developing a complex therapeutic agent from the title compound.

Conclusion

This compound represents a powerful and versatile building block for chemical synthesis. Its well-defined structure, accessible synthesis via robust methods like the Sonogashira coupling, and the strategic combination of reactive functional groups make it highly attractive for researchers in drug discovery and materials science. By leveraging the known reactivity of the propargyl alcohol and the favorable properties of the dichlorophenyl moiety, scientists can efficiently generate diverse molecular architectures for screening and development, paving the way for the next generation of innovative chemical entities.

References

-

LookChem. (n.d.). This compound. Retrieved from [Link]

-

Umaña, C., Arias, M., & Cabezas, J. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. International Journal of Organic Chemistry, 7, 295-300. Available at: [Link]

-

Olsen, S. A., et al. (2022). Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles. Chemistry – A European Journal. Available at: [Link]

-

ResearchGate. (2017). Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols. Available at: [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

ResearchGate. (2018). Aerobic Oxidation of Propargyl Alcohol: A Convenient Method for the Synthesis of Propiolaldehyde. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Reyes, L., et al. (2018). A Cascade Sonogashira Cross-Coupling-Substitution-Elimination Reaction for the Synthesis of Linear Conjugated Dienynes. ChemistryOpen. Available at: [Link]

-

Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

-

TSI Journals. (2017). Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. Trade Science Inc. Available at: [Link]phenyl124dichlorophenyl)prop2en1one-for-biologic-11116.html)

-

PLOS ONE. (2023). New chalcone compound exhibits microrna-mediated anticancer properties in glioblastoma. PLOS ONE. Available at: [Link]

-

MDPI. (2021). Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. Biointerface Research in Applied Chemistry. Available at: [Link]

-

ResearchGate. (2013). Crystal Growth and Characterization of 1-(2,4-Dichlorophenyl-2yl)-3-(4-hydroxyphenyl)prop-2-en-1-one. Available at: [Link]

-

TSI Journals. (2017). Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. Trade Science Inc. Available at: [Link]phenyl124dichlorophenyl)prop2en1one-for-biologic.html)

-

MDPI. (2017). Chalcone Derivatives: Promising Starting Points for Drug Design. Molecules. Available at: [Link]

-

PubMed. (2025). Aryl-alcohol oxidases: catalysis, diversity, structure-function and emerging biotechnological applications. Applied Microbiology and Biotechnology. Available at: [Link]

-

ResearchGate. (2022). Synthesis, Crystal Structures and Hirshfeld surface studies of chalcone derivatives: (2 E )-1-(4-2, 4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2 E )-1-(4-Fluorophenyl). Available at: [Link]

-

MDPI. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals. Available at: [Link]

-

Wiley Online Library. (2023). Synthesis, spectroscopic characterization, and antibacterial activity of chalcone (2E)‐1‐(3′‐aminophenyl)‐3‐(4‐dimethylaminophenyl)‐prop‐2‐en‐1‐one against multiresistant Staphylococcus aureus carrier of efflux pump mechanisms and β‐lactamase. Fundamental & Clinical Pharmacology. Available at: [Link]

-

Academia.edu. (n.d.). (E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. Retrieved from [Link]

-

LJMU Research Online. (2021). Chalcones: Synthetic Chemistry Follows Where Nature Leads. Available at: [Link]

-

ResearchGate. (2020). Crystal Structure, Synthesis, Growth and Characterization of a Non-linear chalcone crystal: (2E)-1-(4-chlorophenyl)-3-(4-diethylaminophenyl)-prop-2-en-1-one. Available at: [Link]

-

National Center for Biotechnology Information. (2023). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Pharmacology. Available at: [Link]

Sources

- 1. Synthesis and Antibacterial Activity of Aromatic Homopropargyl Alcohols [scirp.org]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. jelsciences.com [jelsciences.com]

- 6. lookchem.com [lookchem.com]

- 7. synarchive.com [synarchive.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Tunable Gold‐catalyzed Reactions of Propargyl Alcohols and Aryl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. tsijournals.com [tsijournals.com]

- 12. New chalcone compound exhibits microrna-mediated anticancer properties in glioblastoma | PLOS One [journals.plos.org]

- 13. biointerfaceresearch.com [biointerfaceresearch.com]

- 14. mdpi.com [mdpi.com]

3-(3,4-Dichlorophenyl)prop-2-yn-1-ol: A Comprehensive Technical Guide to Properties, Synthesis, and Applications

As a Senior Application Scientist in synthetic organic chemistry, I frequently encounter molecules that serve as critical linchpins in drug discovery and materials science. 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol (CAS: 220707-94-8) is one such highly versatile building block[1]. Characterized by a lipophilic 3,4-dichlorophenyl ring conjugated to a reactive propargyl alcohol moiety, this compound is a privileged intermediate for generating diverse chemical libraries, including oxazolidines, 1,2,3-triazoles, and complex heterocycles[2].

This whitepaper provides an authoritative, in-depth analysis of its chemical identifiers, physicochemical properties, synthetic methodologies, and downstream reactivity, designed specifically for researchers and drug development professionals.

Chemical Identifiers and Physicochemical Data

The utility of this compound in medicinal chemistry stems largely from its structural features. The 3,4-dichloro substitution pattern is a known pharmacophore element that enhances metabolic stability and lipophilicity, while the terminal hydroxyl group provides a handle for further functionalization.

Quantitative Data Summary

The following table consolidates the core identifiers and physical properties critical for analytical tracking and formulation[1][3].

| Property / Identifier | Value / Description |

| Chemical Name | This compound |

| CAS Registry Number | 220707-94-8 |

| Molecular Formula | C9H6Cl2O |

| Molecular Weight | 201.05 g/mol |

| SMILES String | OCC#Cc1ccc(Cl)c(Cl)c1 |

| Boiling Point | 314.8 °C (at 760 mmHg) |

| Flash Point | 127.4 °C |

| Density | 1.411 g/cm³ |

| LogP (Octanol/Water) | 2.337 |

| Topological Polar Surface Area (TPSA) | 20.23 Ų |

Causality Insight: The LogP of 2.337 places this intermediate in an optimal range for CNS penetration and lipid membrane crossing, making its downstream derivatives highly attractive for intracellular target engagement. The low TPSA (20.23 Ų) further supports high membrane permeability.

Synthetic Methodology: The Sonogashira Cross-Coupling

The most robust and scalable method for synthesizing this compound is the Sonogashira cross-coupling of 1,2-dichloro-4-iodobenzene with propargyl alcohol[1][4].

Mechanistic Rationale

The reaction relies on a dual-catalyst system: a Palladium(0) species (generated in situ from a Pd(II) precatalyst) and a Copper(I) co-catalyst.

-

Oxidative Addition: The active Pd(0) inserts into the aryl-iodine bond of 1,2-dichloro-4-iodobenzene.

-

Copper Acetylide Formation: CuI reacts with the terminal alkyne of propargyl alcohol in the presence of an amine base to form a highly reactive copper acetylide.

-

Transmetalation: The alkynyl group transfers from copper to palladium.

-

Reductive Elimination: The target C-C bond is formed, releasing the product and regenerating the Pd(0) catalyst.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system to ensure high yield and minimize side reactions (such as Glaser homocoupling).

Reagents:

-

1,2-Dichloro-4-iodobenzene (1.0 equiv, 10 mmol)

-

Propargyl alcohol (1.2 equiv, 12 mmol)

-

Bis(triphenylphosphine)palladium(II) dichloride[Pd(PPh3)2Cl2] (0.02 equiv, 2 mol%)

-

Copper(I) iodide [CuI] (0.04 equiv, 4 mol%)

-

Triethylamine (Et3N) (Solvent/Base, 30 mL)

-

Tetrahydrofuran (THF) (Co-solvent, 10 mL)

Procedure:

-

System Preparation & Degassing: Add 1,2-dichloro-4-iodobenzene, THF, and Et3N to a flame-dried Schlenk flask. Crucial Step: Degas the solution by bubbling Argon through it for 15 minutes. Oxygen must be strictly excluded to prevent the Cu-catalyzed oxidative Glaser homocoupling of propargyl alcohol into a diyne.

-

Catalyst Addition: Under a positive flow of Argon, quickly add Pd(PPh3)2Cl2 and CuI. The solution will typically turn pale yellow to light brown.

-

Alkyne Addition: Add propargyl alcohol dropwise via syringe. The reaction is slightly exothermic.

-

Reaction Monitoring: Stir the mixture at 35 °C for 12 hours[1]. Monitor the reaction via TLC (Hexane/Ethyl Acetate 4:1). The precipitation of triethylamine hydroiodide (Et3N·HI) as a bulky white/yellowish salt is a visual confirmation that the catalytic cycle is proceeding.

-

Quenching and Workup: Once the aryl iodide is consumed, dilute the mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove the amine salts and catalyst residues. Wash the filtrate with saturated aqueous NH4Cl (to remove residual copper), followed by brine.

-

Purification: Dry the organic layer over anhydrous MgSO4, concentrate in vacuo, and purify via silica gel flash chromatography (eluting with Hexane/EtOAc gradients) to afford the pure this compound.

Workflow of the Sonogashira cross-coupling synthesis of CAS 220707-94-8.

Downstream Reactivity and Applications

The true value of this compound lies in its orthogonal reactivity. The alkyne and the hydroxyl group can be manipulated independently or synergistically.

A. Oxidation to Alkynyl Ketones (Diversity-Oriented Synthesis)

The primary alcohol can be selectively oxidized to the corresponding alkynyl ketone, 1-(3,4-dichlorophenyl)prop-2-yn-1-one , without cleaving the alkyne. This is typically achieved using Jones reagent or activated Manganese Dioxide (MnO2)[2].

-

Application: These electron-deficient acetylenes are highly reactive Michael acceptors. They are utilized in DPPP-catalyzed mixed double-Michael reactions with β-amino alcohols to rapidly synthesize diverse oxazolidine libraries for high-throughput screening[2].

B. Click Chemistry (CuAAC)

The internal alkyne can participate in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) if isomerized to a terminal alkyne, or it can undergo Ruthenium-catalyzed (RuAAC) reactions to form fully substituted 1,2,3-triazoles. These triazoles are excellent bioisosteres for amide bonds and are frequently evaluated as enzyme inhibitors.

C. Meyer-Schuster Rearrangement

Under acidic conditions, the propargyl alcohol can undergo a Meyer-Schuster rearrangement to yield an α,β-unsaturated carbonyl compound (enone). This transformation is highly valuable for synthesizing complex polycyclic frameworks and natural product cores.

Divergent synthetic pathways originating from this compound.

Analytical Characterization Signatures

To ensure the trustworthiness of your synthesized batch, verify the structure against these expected spectroscopic signatures:

-

1H NMR (CDCl3, 400 MHz): Look for the diagnostic methylene protons (CH2) adjacent to the hydroxyl group, typically appearing as a doublet or singlet around δ 4.50 ppm. The aromatic protons of the 3,4-dichlorophenyl ring will appear as a distinct multiplet between δ 7.20 and 7.60 ppm.

-

IR Spectroscopy: A strong, broad O-H stretching band will be visible at ~3300 cm⁻¹. The internal C≡C stretch is often weak but may appear around 2200–2250 cm⁻¹.

-

Mass Spectrometry (EI/ESI): The molecular ion peak [M]+ will appear at m/z 200.0 (with a characteristic isotope pattern for two chlorine atoms at 200, 202, and 204 in a 9:6:1 ratio).

References

-

LookChem. "this compound Base Information and Properties." LookChem Database. Available at:[Link]

-

LookChem. "Technology Process of this compound." LookChem Synthetic Routes. Available at:[Link]

-

Chanda, K., et al. (2011). "Diversity-Oriented Synthesis Based on the DPPP-Catalyzed Mixed Double-Michael Reactions of Electron-Deficient Acetylenes and β-Amino Alcohols." MDPI Molecules. Available at:[Link]

-

ACS Publications. "Synthesis and Functionalization of Porphyrins through Organometallic Methodologies." Chemical Reviews. Available at:[Link]

Sources

An In-depth Technical Guide to the Thermodynamic Properties of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the thermodynamic properties of the novel compound 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol. As a molecule with potential applications in pharmaceutical and materials science, a thorough understanding of its thermodynamic behavior is crucial for process development, formulation, and stability assessment. This document outlines both established experimental methodologies for the precise measurement of these properties and the application of computational chemistry for their prediction.

Compound Profile: this compound

This compound is a propargyl alcohol derivative containing a dichlorinated phenyl ring. This substitution pattern is known to influence the molecule's polarity, intermolecular interactions, and, consequently, its physical and thermodynamic characteristics. A summary of its basic properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₆Cl₂O | [1] |

| Molecular Weight | 201.05 g/mol | [1] |

| Boiling Point | 314.8 °C at 760 mmHg | [1] |

| Density | 1.411 g/cm³ | [1] |

| Flash Point | 127.4 °C | [1] |

| LogP | 2.337 | [1] |

| CAS Number | 220707-94-8 | [1] |

Synthesis Pathway

The primary synthetic route to this compound involves a Sonogashira coupling reaction. This palladium-catalyzed cross-coupling reaction is a robust and widely used method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl halide.

A typical synthesis involves the reaction of 3,4-dichloroiodobenzene with propargyl alcohol.[1] The reaction is carried out in the presence of a palladium catalyst, such as bis(triphenylphosphine)palladium(II) chloride, a copper(I) co-catalyst (e.g., copper(I) iodide), and a base, typically an amine like triethylamine, in a suitable solvent such as tetrahydrofuran.[1]

Caption: Workflow for determining melting point and enthalpy of fusion using DSC.

Alternatively, the melting point can be determined using the capillary method, which involves heating a sample in a capillary tube and visually observing the temperature range over which melting occurs. [2][3][4][5]While less precise than DSC, it is a simple and rapid technique for preliminary analysis.

Solubility

Solubility is a critical parameter in drug development, influencing bioavailability and formulation. The solubility of this compound should be determined in a range of relevant solvents.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Solvent Selection: A range of solvents should be chosen, including water, buffered aqueous solutions (e.g., phosphate-buffered saline at pH 7.4), and organic solvents relevant to pharmaceutical processing (e.g., ethanol, DMSO).

-

Equilibration: An excess amount of the solid compound is added to a known volume of the solvent in a sealed vial. The mixture is then agitated (e.g., on a shaker) at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: The saturated solution is allowed to stand, or is centrifuged, to separate the undissolved solid.

-

Quantification: A clear aliquot of the supernatant is carefully removed and diluted. The concentration of the dissolved compound is then determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Computational Prediction of Thermodynamic Properties

In silico methods offer a valuable and cost-effective approach to estimate thermodynamic properties, particularly in the early stages of drug discovery and development. These methods can help prioritize compounds for synthesis and experimental testing.

Quantum Mechanical Methods

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can provide accurate predictions of molecular properties. [6]By calculating the electronic structure and vibrational frequencies of the molecule in the gas phase and in a condensed phase (using implicit or explicit solvent models), it is possible to estimate thermodynamic properties like enthalpy and Gibbs free energy.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations can be used to model the behavior of the compound in a crystalline or solution state. [7][8]By simulating the interactions between molecules over time, it is possible to calculate properties such as the enthalpy of fusion and the free energy of solvation, which is directly related to solubility.

Quantitative Structure-Property Relationship (QSPR) Models

QSPR models use statistical methods to correlate the chemical structure of molecules with their physicochemical properties. [9][10]Once a reliable model is built using a training set of compounds with known thermodynamic data, it can be used to predict the properties of new molecules like this compound.

Caption: Overview of computational methods for predicting thermodynamic properties.

Safety and Handling

A comprehensive Safety Data Sheet (SDS) for this compound should be consulted before handling. [1]As a general precaution for a novel chlorinated organic compound, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. [11][12]All handling should be performed in a well-ventilated fume hood. [13]

Conclusion

This technical guide has provided a framework for understanding and determining the thermodynamic properties of this compound. A combination of experimental measurements, particularly using DSC and the shake-flask method, along with computational predictions, will yield a comprehensive thermodynamic profile of this compound. This data is indispensable for its rational development in pharmaceutical and other scientific applications.

References

-

Differential Scanning Calorimetry (DSC) in Characterizing Polymer Crystallinity and Thermal Properties. NC State University Libraries. [Link]

-

Procedure for Determining Solubility of Organic Compounds. Scribd. [Link]

-

Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. [Link]

-

Melting Point of Organic Materials. [Link]

-

(PDF) Differential Scanning Calorimetry (DSC). ResearchGate. [Link]

-

Determination Of Melting Point Of An Organic Compound. BYJU'S. [Link]

-

Computational prediction of organic crystal thermodynamics using molecular dynamics. [Link]

-

Melting point determination. SSERC. [Link]

-

Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients. PMC. [Link]

-

Differential Scanning Calorimeter (DSC/DTA). NETZSCH Analyzing & Testing. [Link]

-

Physics-Based Solubility Prediction for Organic Molecules. PMC. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Determination of Melting Point of An Organic Compound | PDF. Scribd. [Link]

-

Experiment 1: Melting-point Determinations. [Link]

-

Differential scanning calorimetry. Wikipedia. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Predicting Molecular Properties via Computational Chemistry. J-STAR. [Link]

-

Computational Thermodynamic Properties. Fiveable. [Link]

-

Measurement of enthalpy of fusion. Calnesis Laboratory. [Link]

-

The calculation of thermodynamic properties of molecules. Chemical Society Reviews (RSC Publishing). [Link]

-

Application of Solution Calorimetry to Determining the Fusion Enthalpy of an Arylaliphatic Compound at 298.15 K: n-Octadecanophenone. MDPI. [Link]

-

Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties. SCIRP. [Link]

-

Safety data sheet. CPAChem. [Link]

-

This compound. LookChem. [Link]

-

The Published Fusion Enthalpy and its Influence on Solubility Estimation for Alcohols. ARC Journals. [Link]

-

Experimental methods for determining enthalpy changes treatment of results bomb calorimeter sources of error graphical analysis. Doc Brown's advanced level chemistry revision notes. [Link]

-

Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. TSI Journals. [Link]

-

Synthesis, Crystal Structures and Hirshfeld surface studies of chalcone derivatives: (2 E )-1-(4-2, 4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2 E )-1-(4-Fluorophenyl). ResearchGate. [Link]

-

Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. MDPI. [Link]

-

Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. [Link]

-

(E)-3-(4-Bromophenyl)-1-(3,4-dichlorophenyl)prop-2-en-1-one. Academia.edu. [Link]

Sources

- 1. lookchem.com [lookchem.com]

- 2. karlancer.com [karlancer.com]

- 3. byjus.com [byjus.com]

- 4. SSERC | Melting point determination [sserc.org.uk]

- 5. scribd.com [scribd.com]

- 6. J-STAR Computational Chem | CRO Services [jstar-research.com]

- 7. Research Portal [iro.uiowa.edu]

- 8. fiveable.me [fiveable.me]

- 9. lifechemicals.com [lifechemicals.com]

- 10. Thermodynamics-Based Model Construction for the Accurate Prediction of Molecular Properties From Partition Coefficients - PMC [pmc.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. cpachem.com [cpachem.com]

- 13. download.basf.com [download.basf.com]

solubility of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol in organic solvents

Solubility Profiling of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol: A Technical Guide for Process Optimization

Part 1: Executive Summary & Physicochemical Context

Compound Identification:

The Solubility Challenge: this compound is a high-value intermediate (HVI) often utilized in the synthesis of heterocyclic pharmaceuticals, including kinase inhibitors and CRF1 antagonists.[1] Its structure presents a dichotomy: a lipophilic, electron-deficient 3,4-dichlorophenyl tail and a polar, hydrogen-bond-donating propargyl alcohol head.[1] This amphiphilic nature creates a complex solubility profile where minor changes in solvent polarity indices can drastically alter saturation limits, impacting reaction yields and crystallization purity.

Physicochemical Drivers:

-

Lipophilicity (LogP ~2.34): The dichlorophenyl moiety dominates the non-polar surface area, necessitating organic solvents with moderate dispersion forces.

-

Hydrogen Bonding: The primary hydroxyl group (-CH

OH) acts as both a donor and acceptor, favoring polar protic solvents or aprotic solvents with high basicity (e.g., DMSO). -

Lattice Energy: As a substituted phenylalkyne, this compound likely exhibits strong

-

Part 2: Solubility Landscape & Solvent Selection

The following data synthesizes theoretical Hansen Solubility Parameters (HSP) with empirical behavior observed in analogous dichlorophenyl-alkyne systems.

Table 1: Predicted Solubility Profile

| Solvent Class | Representative Solvent | Solubility Prediction | Mechanistic Rationale | Application Case |

| Polar Aprotic | DMSO, DMF | Very High (>100 mg/mL) | Strong dipole-dipole interactions; solvent accepts H-bonds from the solute's hydroxyl group.[1] | Reaction medium (e.g., Sonogashira coupling). |

| Polar Aprotic | THF, Acetone | High (>50 mg/mL) | Good balance of polarity and dispersion forces; ether oxygen in THF coordinates well with the alcohol. | Reaction solvent; Solvent exchange.[1] |

| Chlorinated | DCM, Chloroform | High (>50 mg/mL) | Excellent solvation of the dichlorophenyl ring via dispersion forces. | Extraction (liquid-liquid); Chromatography.[1] |

| Polar Protic | Ethanol, Methanol | Moderate to High (Temp. Dependent) | H-bonding matches the alcohol head, but the lipophilic tail limits solubility at low temps. | Recrystallization (High solubility at reflux, low at RT). |

| Esters | Ethyl Acetate | Moderate | Good general solvent; often used as the "good" solvent in binary crystallizations. | Extraction; Chromatography eluent.[1] |

| Non-Polar | Hexane, Heptane | Low to Insoluble | Lacks polarity to overcome the lattice energy; cannot solvate the hydroxyl group. | Anti-solvent for precipitation.[1] |

| Aqueous | Water | Insoluble (<0.1 mg/mL) | Hydrophobic effect of the dichlorophenyl group overrides the polarity of the single hydroxyl. | Washing impurity; Biorelevant media (requires surfactant).[1] |

Part 3: Experimental Methodologies (Self-Validating Protocols)

To transition from prediction to process control, the following protocols provide a robust framework for determining precise solubility limits.

Protocol A: Thermodynamic Solubility (Shake-Flask Method)

Standard for establishing saturation limits.[1]

-

Preparation: Weigh excess solid this compound (approx. 50 mg) into a borosilicate vial.

-

Solvent Addition: Add 1.0 mL of the target solvent.[1]

-

Equilibration: Agitate at constant temperature (25°C) for 24 hours. Critical: Ensure solid persists; if clear, add more solid.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (avoid nylon due to potential adsorption).

-

Quantification: Dilute the supernatant with Mobile Phase and analyze via HPLC-UV (254 nm).

Protocol B: Dynamic Solubility (Visual Polythermal Method)

Best for determining Metastable Zone Width (MSZW) for crystallization.

-

Setup: Place a known mass of solute and solvent in a reactor with turbidity probe.

-

Heating: Ramp temperature at 1°C/min until the solution becomes clear (

). -

Cooling: Ramp down at 1°C/min until nucleation is observed (

). -

Analysis: The hysteresis between

and

Part 4: Process Optimization Workflow

The following diagram illustrates the decision matrix for solvent selection based on the process stage (Reaction vs. Purification).

Caption: Decision matrix for solvent selection emphasizing the trade-off between homogeneity for synthesis and differential solubility for purification.

Part 5: Critical Applications

-

Sonogashira Coupling:

-

Context: This alcohol is typically synthesized by coupling 1,2-dichloro-4-iodobenzene with propargyl alcohol.[1]

-

Solvent Choice: Triethylamine/THF or DMF .[1] These solvents solubilize the palladium catalyst and the lipophilic aryl halide while accommodating the polar alcohol product, preventing premature precipitation that could trap impurities.

-

-

Recrystallization Strategy:

-

Challenge: The low melting point (if impure) can lead to "oiling out" rather than crystallization.

-

Solution: Use a Hexane/Ethyl Acetate gradient.[1] Dissolve in minimal hot Ethyl Acetate, then slowly add Hexane (anti-solvent) while cooling. The non-polar Hexane forces the lipophilic dichlorophenyl tail to stack, encouraging lattice formation over oil formation.

-

-

HPLC Method Development:

-

Mobile Phase: A gradient of Water (0.1% Formic Acid) / Acetonitrile is recommended. The compound will elute in the middle of the gradient due to its moderate LogP.

-

Detection: UV at 254 nm (strong absorption by the dichlorophenyl chromophore).

-

References

-

LookChem. (n.d.).[1] this compound - CAS 220707-94-8 Properties. Retrieved February 28, 2026, from [Link]

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 1432678, 2-(3,4-Dichlorophenyl)propan-1-ol (Analogous Structure). Retrieved February 28, 2026, from [Link]

-

Science Ready. (n.d.). Alcohols: Structure & Properties - Solubility Trends. Retrieved February 28, 2026, from [Link]

-

ResearchGate. (2025). Solubility of 4-(3,4-Dichlorophenyl)-1-tetralone in Organic Solvents (Structural Analog Data). Retrieved February 28, 2026, from [Link]

Sources

Technical Safety & Handling Guide: 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol

This technical guide provides an in-depth safety and handling analysis of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol , a specialized intermediate used in medicinal chemistry and organic synthesis.

CAS Number: 220707-94-8 Formula: C₉H₆Cl₂O Molecular Weight: 201.05 g/mol Synonyms: 3-(3,4-dichlorophenyl)propargyl alcohol; 1-(3,4-dichlorophenyl)-3-hydroxyprop-1-yne.

Executive Technical Summary

This compound is a halogenated aryl alkyne primarily utilized as a building block in the synthesis of heterocyclic pharmaceuticals and agrochemicals. Its structure features a reactive propargyl alcohol moiety coupled to a dichloro-substituted phenyl ring.

Research Significance: This compound is frequently generated via Sonogashira coupling and serves as a precursor for chalcones, isoxazoles, and complex heterocycles. Its dual functionality (alcohol + internal alkyne) makes it a versatile "chemical handle" for further derivatization, but also introduces specific reactivity hazards—specifically sensitivity to strong oxidizers and heavy metals.

Critical Hazard Overview:

-

Primary Status: Research Chemical (Toxicological properties not fully investigated).

-

Predicted GHS: Skin Irrit. 2, Eye Irrit.[1][2][3] 2A, STOT SE 3 (Respiratory).

-

Reactivity: Potential formation of explosive acetylides if exposed to copper/silver under basic conditions (though less likely than terminal alkynes, the alcohol group can coordinate).

Physicochemical Profile

The following data aggregates experimental and predicted values essential for process design and safety containment.

| Property | Value | Technical Note |

| Physical State | Solid / Semi-solid | Low melting point solid expected based on structural analogs. |

| Boiling Point | 314.8°C | At 760 mmHg. High boiling point suggests low volatility at RT. |

| Flash Point | 127.4°C | Class IIIB Combustible Liquid (if molten). |

| Density | 1.411 g/cm³ | Significantly denser than water; sinks in aqueous spills. |

| LogP | 2.34 | Lipophilic; potential for dermal absorption. |

| Solubility | Organic Solvents | Soluble in DCM, THF, EtOAc; Insoluble in water. |

| pKa | ~13.5 (Alcohol) | Weakly acidic hydroxyl group. |

Synthesis & Operational Hazards

The primary route to this compound is the Sonogashira Coupling of 3,4-dichloroiodobenzene with propargyl alcohol. Understanding the specific hazards of this workflow is critical for safety.

Synthesis Pathway Visualization

The following diagram illustrates the synthesis workflow and critical control points (CCPs) for safety.

Figure 1: Synthesis workflow highlighting the catalytic system. Note the use of Copper(I) Iodide (CuI), which requires careful disposal to prevent heavy metal contamination.

Process Safety Protocol

-

Inert Atmosphere: The reaction must be performed under Nitrogen or Argon. Oxygen can promote homocoupling (Glaser coupling) of the alkyne, generating byproducts and excess heat.

-

Copper Management: Although the product is an internal alkyne, the starting material (propargyl alcohol) is a terminal alkyne. Warning: Terminal alkynes + CuI + Base can form explosive copper acetylides if allowed to dry. Ensure all copper residues are quenched with ammonium chloride/ammonia solution immediately.

-

Temperature Control: Maintain reaction at ~35°C. Overheating can cause decomposition of the propargyl alcohol moiety.

Hazard Identification & Emergency Response

As a research chemical, treat with the "Universal Precaution" principle.

GHS Classification (Predicted)

-

Signal Word: WARNING

Emergency Decision Matrix

This self-validating logic flow ensures correct response actions during accidental release.

Figure 2: Emergency response logic for laboratory exposure incidents.

Storage & Stability

-

Storage Conditions: Keep refrigerated (2-8°C). The propargyl alcohol group can be sensitive to slow oxidation or polymerization at room temperature over long periods.

-

Incompatibilities:

-

Strong Oxidizers: Reaction with the alkyne or alcohol group can be vigorous.

-

Acid Chlorides/Anhydrides: Will react rapidly with the hydroxyl group to form esters (releasing HCl or carboxylic acids).

-

Heavy Metals: Avoid contact with metallic copper or silver during storage.

-

References

-

LookChem. (n.d.). This compound - CAS 220707-94-8 Properties and Synthesis. Retrieved from

-

PubChem. (n.d.). Compound Summary for similar structures: 3-(4-chlorophenyl)prop-2-yn-1-ol. National Library of Medicine. Retrieved from

-

Sigma-Aldrich. (n.d.). Safety Data Sheet for (E)-3-(4-Chlorophenyl)prop-2-en-1-ol (Analogous Hazard Data). Retrieved from

-

Fisher Scientific. (2025). General Handling of Halogenated Propargyl Alcohols. Retrieved from

Sources

Introduction: The Aryl Propargyl Alcohol Scaffold in Medicinal Chemistry

An In-depth Technical Guide to the Biological Activity of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol Derivatives

This guide provides a comprehensive technical exploration into the potential biological activities of this compound and its derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple literature review. It synthesizes established principles from related chemical classes to build a predictive framework for understanding the therapeutic potential of this specific molecular scaffold. We will delve into postulated mechanisms of action, structure-activity relationships (SAR), and the detailed experimental protocols required to validate these hypotheses.

The propargyl alcohol moiety, characterized by a terminal alkyne and a primary alcohol, is a highly versatile and reactive functional group.[1] This dual functionality makes it an invaluable building block in the synthesis of complex, biologically active molecules, including pharmaceuticals and agrochemicals.[1][2] When combined with an aryl substituent, such as a dichlorophenyl ring, the resulting scaffold gains significant potential for targeted biological interactions. The dichlorophenyl group is a common feature in many approved drugs and clinical candidates, valued for its ability to enhance metabolic stability, increase lipophilicity, and form critical halogen-bonding or hydrophobic interactions within protein binding pockets.

This guide will focus specifically on the this compound backbone, exploring its likely biological activities by drawing parallels from structurally related compounds. We will examine the causality behind experimental design and provide actionable protocols for researchers seeking to investigate this promising class of molecules.

Section 1: The this compound Scaffold: A Structural Overview

The core structure of this compound presents several key features that are critical to its potential biological activity. Understanding these features allows for a rational approach to designing derivative libraries with enhanced potency, selectivity, and drug-like properties.

-

The Propargyl Moiety (-C≡C-CH₂OH): The carbon-carbon triple bond is a rigid, linear linker that can orient the phenyl ring in a specific vector within a target binding site. The terminal alkyne can participate in various chemical reactions, including "click" chemistry for creating complex conjugates, while the hydroxyl group offers a key point for hydrogen bonding and can be modified to create esters, ethers, or other prodrug forms.[1]

-

The 3,4-Dichlorophenyl Ring: The substitution pattern on the phenyl ring is crucial. The two chlorine atoms significantly alter the electronic properties of the ring and increase its lipophilicity, which can enhance membrane permeability. The 3,4-substitution pattern is common in kinase inhibitors and other targeted therapies, suggesting it may be well-suited for interaction with specific enzymatic pockets.

Below is a diagram illustrating the key regions of the scaffold that are amenable to chemical modification for structure-activity relationship (SAR) studies.

Caption: Key modification points on the aryl propargyl alcohol scaffold.

Section 2: Postulated Biological Activities and Mechanisms of Action

While direct studies on this compound are limited, a strong case for its potential bioactivity can be built by examining its constituent parts and related molecules.

Antifungal Activity

The parent compound, propargyl alcohol, is known to possess antifungal properties.[3] Furthermore, many successful antifungal drugs, particularly azoles, function by inhibiting enzymes crucial for fungal cell membrane integrity, such as 14α-demethylase, which is involved in the ergosterol biosynthesis pathway.[4]

Postulated Mechanism: Disruption of Fungal Cell Respiration A compelling hypothesis for the antifungal action of this class of compounds is the inhibition of the mitochondrial electron transport chain (ETC). Specifically, many modern carboxamide fungicides target Succinate Dehydrogenase (SDH), or Complex II.[5] Penflufen, a pyrazole-carboxamide fungicide, acts by binding to the ubiquinone-binding site (Q-site) of the SDH complex, which blocks the oxidation of succinate to fumarate and halts ATP production, leading to fungal cell death.[5] Given the structural similarities, it is plausible that this compound derivatives could act as SDH inhibitors.

Caption: A logical workflow for SAR-driven lead optimization.

Section 4: Key Methodologies for Biological Evaluation

To validate the therapeutic potential of novel this compound derivatives, a series of robust and reproducible in vitro assays are required. The following protocols are presented as self-validating systems, including necessary controls and clear endpoints.

Protocol: In Vitro Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of test compounds against a target fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus). This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines.

Methodology: Broth Microdilution

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

-

Harvest fungal cells/spores and suspend them in sterile saline. Adjust the suspension turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL.

-

Dilute this suspension 1:1000 in RPMI-1640 medium (buffered with MOPS) to achieve the final inoculum density.

-

Causality: The 0.5 McFarland standard ensures a consistent starting number of fungal cells for reproducible MIC values. RPMI is the standard medium for fungal susceptibility testing as it mimics in vivo conditions better than rich media.

-

-

Preparation of Compound Plate:

-

Dissolve test compounds in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).

-

In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock in RPMI medium, starting from the desired highest concentration (e.g., 128 µg/mL) down to the lowest.

-

Causality: DMSO is used for its ability to solubilize a wide range of organic compounds. The final concentration of DMSO in the assay should be kept low (<1%) to avoid solvent-induced toxicity.

-

-

Inoculation and Incubation:

-

Add the prepared fungal inoculum to each well of the compound plate.

-

Include a positive control (fungal inoculum with no compound) and a negative control (medium only).

-

Incubate the plate at 35°C for 24-48 hours.

-

-

Endpoint Determination:

-

The MIC is defined as the lowest concentration of the compound at which there is a significant inhibition of visible fungal growth (typically ≥50% reduction) compared to the positive control. This can be assessed visually or by reading the optical density at 600 nm with a plate reader.

-

Protocol: In Vitro Anticancer Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds on human cancer cell lines (e.g., HCT-116, MCF-7).

Methodology: Sulforhodamine B (SRB) Assay

-

Cell Seeding:

-

Culture cancer cells in appropriate medium (e.g., DMEM with 10% FBS) in a humidified incubator at 37°C with 5% CO₂.

-

Trypsinize and count the cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Causality: Seeding a consistent number of cells and allowing them to adhere overnight ensures that the assay starts with a healthy, logarithmically growing monolayer.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in cell culture medium from a DMSO stock.

-

Remove the old medium from the cell plate and add the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the cells for 48-72 hours.

-

-

Cell Fixation and Staining:

-

After incubation, gently discard the supernatant. Fix the adherent cells by adding cold 10% Trichloroacetic Acid (TCA) and incubating for 1 hour at 4°C.

-

Wash the plates five times with slow-running tap water and allow them to air dry completely.

-

Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

-

Causality: TCA fixes the cells to the plate and precipitates proteins. SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues in cellular proteins, providing a reliable measure of total biomass.

-

-

Measurement and Analysis:

-

Wash away the unbound SRB dye with 1% acetic acid and allow the plate to air dry.

-

Solubilize the bound dye with 10 mM Tris base solution.

-

Measure the absorbance at 510 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value is determined by plotting cell viability against the log of the compound concentration and fitting the data to a dose-response curve. [6]

-

Conclusion

The this compound scaffold represents a promising, yet underexplored, area for the development of novel therapeutic agents. By leveraging established knowledge from related chemical classes, a strong rationale can be constructed for its potential as a source of new antifungal and anticancer compounds. The inherent chemical versatility of the aryl propargyl alcohol backbone provides a robust platform for SAR-driven optimization. The detailed experimental protocols provided in this guide offer a clear path for researchers to systematically evaluate these derivatives, uncover their mechanisms of action, and potentially develop lead candidates for further preclinical investigation. Future work should focus on the synthesis of a focused library of derivatives and their screening against a diverse panel of fungal pathogens and cancer cell lines to fully elucidate the therapeutic potential of this scaffold.

References

-

PubChem. Propargyl alcohol. National Center for Biotechnology Information. [Link]

-

PubMed. Synthesis and structure-activity relationship studies of 1,3-disubstituted 2-propanols as BACE-1 inhibitors. National Library of Medicine. [Link]

-

Helms, M. What Makes Propargyl Alcohol a Key Component in Specialty Chemicals?. A&A Pharmachem. [Link]

-

Wang, Z., et al. Synthesis and Structure–Activity Relationship of Pyxinol Derivatives as Novel Anti-Inflammatory Agents. ACS Medicinal Chemistry Letters. [Link]

-

ResearchGate. Preparation of propargyl alcohols 1.. [Link]

-

Gan, X., et al. Design, Synthesis, and Biological Activity of Novel Chalcone Derivatives Containing an 1,2,4-Oxadiazole Moiety. Frontiers in Chemistry. [Link]

-

Lin, Y.-L., et al. Synthesis and Structure–Activity Relationship of Salvinal Derivatives as Potent Microtubule Inhibitors. Molecules. [Link]

-

ResearchGate. Synthesis, Crystal Structures and Hirshfeld surface studies of chalcone derivatives: (2 E )-1-(4-2, 4-Dichlorophenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one and (2 E )-1-(4-Fluorophenyl). [Link]

-

Patel, K. Novel Chalcones of 3-[4-(4-[4-Acetylphenoxy]-6-([Nitrophenyl]amino)-1,3,5-Triazin-2-yl)oxy)Phenyl]-1-(2,4-Dichlorophenyl)Prop-2-en-1-one for Biological Applications: Synthesis, Characterization and Antimicrobial Studies. Trade Science Inc. [Link]phenyl124dichlorophenyl)prop2en1one-for-biological-appli.pdf)

-

Drug Design. Structure Activity Relationships. [Link]

-

Wang, S., et al. Synthesis, Antibacterial Evaluation and Molecular Modeling of Novel Chalcone Derivatives Incorporating the Diphenyl Ether Moiety. Molecules. [Link]

-

Cao, S., et al. Novel synthesized 2, 4-DAPG analogues: antifungal activity, mechanism and toxicology. Scientific Reports. [Link]

-

PubMed. Synthesis and fungicidal activity of 3,5-dichloropyrazin-2(1H)-one derivatives. National Library of Medicine. [Link]

-

Carrillo-López, L.M., et al. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. Molecules. [Link]

-

Al-Salami, B.K., et al. Recent Developments on the Synthetic and Biological Applications of Chalcones-A Review. International Journal of Molecular Sciences. [Link]

-

Salehi, B., et al. Anticancer Activity of Natural and Synthetic Chalcones. Cancers. [Link]

-

Wang, Y., et al. Antifungal Effects of the Phloroglucinol Derivative DPPG Against Pathogenic Aspergillus fumigatus. Journal of Fungi. [Link]

-

PubMed. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells. National Library of Medicine. [Link]

-

van der Weerden, N.L., et al. Antifungal Plant Defensins: Mechanisms of Action and Production. Molecules. [Link]

-

Liu, Y., et al. Design, synthesis and biological activity of chalcone derivatives containing pyridazine. Journal of the Iranian Chemical Society. [Link]

-

Shaik, A., et al. Antimicrobial, antioxidant, and anticancer activities of some novel isoxazole ring containing chalcone and dihydropyrazole derivatives. Molecules. [Link]

-

Liu, J., et al. Synthesis, Characterization, and Anticancer Activities Evaluation of Compounds Derived from 3,4-Dihydropyrimidin-2(1H)-one. Molecules. [Link]

-

ResearchGate. Structure- anticancer activity relationship of chalcone compounds.. [Link]

-

Uysal, F., et al. New Chalcone Derivatives Containing 2,4-Dichlorobenzenesulfonamide Moiety with Anticancer and Antioxidant Properties. Molecules. [Link]

-

International Journal of Pharmacy and Biological Sciences. SYNTHESIS AND ANTICANCER STUDY OF CHALCONE LINKED 1, 3, 4-OXADIAZOLE DERIVATIVES. [Link]

-

Salehi, B., et al. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. BioFactors. [Link]

Sources

- 1. rawsource.com [rawsource.com]

- 2. propargyl_alcohol_cas.tengerchemical.com [propargyl_alcohol_cas.tengerchemical.com]

- 3. Propargyl alcohol | CHCCH2OH | CID 7859 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Anticancer activity mechanism of novelly synthesized and characterized benzofuran ring-linked 3-nitrophenyl chalcone derivative on colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol synthesis

Executive Summary

Target Molecule: 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol

CAS Number: [Not widely indexed; Analogous to 104653-73-0 (2,4-isomer)]

Molecular Formula: C

This guide details the synthesis of this compound, a critical alkynyl carbinol intermediate. This structural motif serves as a linchpin in the synthesis of polysubstituted heterocycles (isoxazoles, pyrazoles) and is a pharmacophore precursor in antifungal and kinase inhibitor discovery programs.

The primary synthetic route utilizes a Sonogashira Cross-Coupling between 3,4-dichloroiodobenzene and propargyl alcohol. This guide prioritizes the suppression of two common side reactions: Glaser homocoupling of the alkyne and Meyer-Schuster rearrangement to the enone (chalcone).

Retrosynthetic Analysis

The most robust disconnection involves the

-

Synthon A: 3,4-Dichlorophenyl electrophile (Iodide preferred over Bromide for milder conditions).

-

Synthon B: Propargyl alcohol (nucleophile).

Strategic Choice: 3,4-Dichloroiodobenzene is selected as the starting material. While the bromide is cheaper, the iodide couples at lower temperatures (often RT to 40°C), significantly reducing the risk of propargyl alcohol isomerization to 3-(3,4-dichlorophenyl)acrylaldehyde (enone formation).

Core Synthesis Protocol: Sonogashira Coupling[1][2][3][4]

Reaction Scheme

Reagents & Materials Table

| Reagent | Equiv. | Role | Critical Attribute |

| 3,4-Dichloroiodobenzene | 1.0 | Substrate | Purity >98%; remove I |

| Propargyl Alcohol | 1.2 - 1.5 | Coupling Partner | Distill if yellow; excess compensates for volatility. |

| Pd(PPh | 0.02 - 0.05 | Catalyst | Pre-catalyst; stable in air, reduces to Pd(0) in situ. |

| CuI | 0.01 - 0.03 | Co-catalyst | Must be off-white. Green/Blue indicates oxidation (bad). |

| Triethylamine (Et | 3.0 - 5.0 | Base/Solvent | Scavenges HI; must be anhydrous and degassed. |

| THF or DMF | Solvent | Medium | THF for easy workup; DMF for faster rates. |

Step-by-Step Procedure

Scale: 10 mmol (based on 3,4-dichloroiodobenzene).

-

Preparation of Catalyst System (Inert Atmosphere):

-

Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum.

-

Cool to room temperature under a stream of dry Nitrogen or Argon.

-

Charge the flask with 3,4-Dichloroiodobenzene (2.73 g, 10 mmol), Pd(PPh

) -

Note: Adding solids first allows for simultaneous degassing.

-

-

Solvent & Base Addition:

-

Add anhydrous THF (30 mL) and Triethylamine (5 mL) via syringe.

-

Degassing: Sparge the solution with Nitrogen for 10-15 minutes. Oxygen presence promotes Copper-mediated homocoupling (Glaser coupling) of propargyl alcohol.

-

-

Reaction Initiation:

-

Add Propargyl Alcohol (0.70 mL, ~12 mmol) dropwise via syringe over 5 minutes.

-

Observation: The solution typically turns dark brown or black as the catalytic cycle engages.

-

-

Monitoring:

-

Stir at Room Temperature (25°C) .

-

Monitor via TLC (Hexane/EtOAc 4:1). The iodide starting material (

) should disappear; product ( -

Optimization: If reaction is sluggish after 4 hours, warm gently to 40-45°C. Do not exceed 60°C to prevent Meyer-Schuster rearrangement.

-

-

Workup:

-

Filter the reaction mixture through a pad of Celite to remove precipitated ammonium salts and palladium black. Wash the pad with EtOAc.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in EtOAc (50 mL) and wash with:

-

1M HCl (2 x 20 mL) – Removes amine base.

-

Saturated NaHCO

(20 mL). -

Brine (20 mL).

-

-

Dry over anhydrous Na

SO

-

-

Purification:

-

Purify via Flash Column Chromatography on Silica Gel.

-

Eluent: Gradient of Hexane -> Hexane/EtOAc (80:20).

-

Yield Expectation: 80-92% (White to off-white solid).

-

Mechanistic Pathway

The reaction follows the standard Pd(0)/Cu(I) catalytic cycle. The diagram below illustrates the interplay between the Palladium cycle (Oxidative Addition, Transmetallation, Reductive Elimination) and the Copper cycle (Alkynyl cuprate formation).

Caption: Catalytic cycle showing the synergy between Pd(0) oxidative addition and Cu(I) transmetallation.

Process Control & Troubleshooting

Preventing Isomerization (Meyer-Schuster)

Propargyl alcohols are prone to acid- or heat-catalyzed rearrangement to

-

Risk Factor: High temperature (>80°C) or acidic byproducts.

-

Mitigation: Maintain reaction pH > 7 using excess Et

N. Keep temperature

Controlling Glaser Coupling

Homocoupling of the alkyne (R-C≡C-C≡C-R) is the primary impurity.

-

Cause: Presence of Oxygen + Cu(I).

-

Mitigation: Rigorous degassing is non-negotiable. If the reaction mixture turns green (Cu(II)), oxygen has entered. Add a reducing agent (rarely needed if degassed) or simply accept lower yield and purify carefully.

Purification Logic

-

TLC Separation: The target alcohol is significantly more polar than the dichloroiodobenzene and the Glaser dimer.

-

Recrystallization: If the solid is impure, recrystallization from Hexane/Toluene is often effective for aryl propargyl alcohols.

Characterization Data (Expected)

-

H NMR (400 MHz, CDCl

-

C NMR (100 MHz, CDCl

-

IR (Neat): ~3300 cm

(broad, O-H), ~2230 cm

References

-

Sonogashira Coupling Overview: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

-

Propargyl Alcohol Coupling Specifics: Bakherad, M., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2907–2913. Link

-

Isomerization Risks: Trost, B. M., et al. (2002). Meyer-Schuster Rearrangement via Palladium Catalysis. Journal of the American Chemical Society, 124(50), 15038–15049. Link

-

Flow Chemistry Optimization: Glasnov, T. N., & Kappe, C. O. (2010). Continuous-Flow Synthesis of Arylalkynes via Sonogashira Coupling. Macromolecular Rapid Communications, 31(2), 190-194. Link

3-(3,4-Dichlorophenyl)prop-2-yn-1-ol molecular weight and formula

High-Purity Intermediate for Medicinal Chemistry & Agrochemical Synthesis

Executive Summary

This technical guide profiles 3-(3,4-Dichlorophenyl)prop-2-yn-1-ol , a functionalized aryl-alkyne intermediate critical in the synthesis of pharmacologically active heterocycles. Characterized by its electron-deficient dichlorophenyl ring and a reactive propargylic alcohol handle, this compound serves as a "privileged scaffold" in the development of Tyrosine Kinase Inhibitors (TKIs) , MAO-B inhibitors , and antifungal agents. Its primary utility lies in its ability to undergo divergent synthetic transformations—specifically Sonogashira couplings, oxidations to chalcones, and [3+2] cycloadditions to form triazoles.

Physicochemical Profile

The following data establishes the baseline identity and physical characteristics required for analytical validation.

| Property | Value | Notes |

| IUPAC Name | This compound | |

| CAS Registry Number | 220707-94-8 | Primary identifier |

| Molecular Formula | C₉H₆Cl₂O | |

| Molecular Weight | 201.05 g/mol | Exact Mass: 199.9796 |

| Physical State | Solid (Off-white to pale yellow) | Crystalline powder |

| Density | 1.411 g/cm³ | Predicted |

| Boiling Point | 314.8 °C | @ 760 mmHg |

| LogP | 2.34 | Lipophilic; cell-permeable |

| Solubility | DMSO, Methanol, DCM, Ethyl Acetate | Poor water solubility |

Synthetic Methodology: Sonogashira Cross-Coupling

The most robust route to this compound is the Sonogashira cross-coupling of 3,4-dichloroiodobenzene with propargyl alcohol. This section details the catalytic cycle and a validated bench protocol.

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Cu(I) synergistic cycle. The electron-withdrawing chlorine atoms on the aryl ring facilitate the oxidative addition step, making the aryl iodide highly reactive.

Validated Experimental Protocol (SOP)

Objective: Synthesis of this compound on a 10 mmol scale.

Reagents:

-

3,4-Dichloroiodobenzene (1.0 eq, 2.73 g)

-

Propargyl alcohol (1.2 eq, 0.70 mL)

-

Pd(PPh₃)₂Cl₂ (2 mol%)

-

CuI (1 mol%)[1]

-

Triethylamine (Et₃N) (3.0 eq)

-

Solvent: Anhydrous THF (degassed)

Procedure:

-

Inert Atmosphere Setup: Flame-dry a two-neck round-bottom flask and purge with Argon for 15 minutes. Oxygen must be excluded to prevent Glaser coupling (homo-coupling of the alkyne).

-

Solvent Preparation: Add 3,4-dichloroiodobenzene and degassed THF (20 mL).

-

Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (140 mg) and CuI (19 mg). The solution typically turns yellow/brown.

-

Base & Alkyne Addition: Add Et₃N followed by the dropwise addition of propargyl alcohol via syringe.

-

Reaction: Stir at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1). The starting aryl iodide spot (high R_f) should disappear.

-

Workup: Filter the reaction mixture through a Celite pad to remove palladium black and ammonium salts. Wash the pad with EtOAc.

-

Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0-20% EtOAc in Hexanes).

Critical Control Point: If the reaction is sluggish, heat to 40°C. Do not exceed 60°C to avoid polymerization of the propargyl alcohol.

Pharmaceutical Applications & Divergent Synthesis

This intermediate is not merely an end-product but a linchpin scaffold for drug discovery. The 3,4-dichlorophenyl moiety is a bioisostere for other lipophilic aromatics found in antifungal and anti-cancer drugs.

Divergent Workflows

Researchers utilize this alcohol to access three distinct chemical spaces:

-

Chalcones (Enones): Via oxidation (MnO₂) to the aldehyde, followed by condensation. These are potent anti-inflammatory agents.[2]

-

Triazoles: Via CuAAC (Click Chemistry) to form 1,2,3-triazoles, a common linker in kinase inhibitors.

-

Isoxazoles: Via nitrile oxide cycloaddition, relevant for MAO-B inhibitors.

Case Study: MAO-B Inhibition

Recent research highlights the utility of the 3,4-dichlorophenyl motif in designing selective Monoamine Oxidase B (MAO-B) inhibitors for Parkinson's disease.[3] While the alcohol itself is the linker, the resulting 3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole derivatives have shown IC₅₀ values as low as 0.036 μM [1]. The propargyl alcohol serves as the requisite carbon skeleton to construct these rigid heterocyclic cores.

Safety & Handling (GHS Standards)

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation.[4] |

| Eye Irritation | H319 | Causes serious eye irritation.[4][5][6] |

| STOT-SE | H335 | May cause respiratory irritation.[4][5] |

Handling Protocols:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

-

Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Alkyne alcohols can be sensitive to light and long-term oxidation.

-

Disposal: Collect in halogenated organic waste containers. Do not dispose of down the drain due to high aquatic toxicity potential of dichlorophenyl derivatives.

References

-

MDPI (2023). 3-(3,4-Dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole.[3] Molbank.

-

LookChem. this compound CAS Database.

-

Organic Chemistry Portal. Sonogashira Coupling: Mechanism and Protocols.

-

NIH/PubMed. A Cascade Sonogashira Cross-Coupling for Synthesis of Conjugated Enynes.

Sources

- 1. A Cascade Sonogashira Cross‐Coupling‐Substitution‐Elimination Reaction for the Synthesis of Linear Conjugated Dienynes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tsijournals.com [tsijournals.com]

- 3. mdpi.com [mdpi.com]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. cdn.caymanchem.com [cdn.caymanchem.com]

Technical Guide: Toxicity Profile of 3-(3,4-Dichlorophenyl)propargyl Alcohol

The following technical guide is structured as an internal whitepaper for a drug discovery or chemical safety team. It synthesizes the known toxicological properties of the propargyl alcohol class with the specific physicochemical impact of the 3,4-dichlorophenyl moiety.

Part 1: Executive Summary

3-(3,4-dichlorophenyl)propargyl alcohol (hereafter 3,4-DCP-PA ) is a functionalized acetylenic alcohol used primarily as a chemical intermediate and potential enzyme inhibitor. Its toxicity profile is distinct from simple aliphatic alcohols due to the presence of the propargyl moiety (

Core Toxicity Directive:

-

Primary Hazard: Pro-electrophilic Hepatotoxicity . 3,4-DCP-PA is metabolically activated to a reactive alkynal (aldehyde), which acts as a potent Michael acceptor, depleting cellular glutathione (GSH) and alkylating functional proteins.

-

Secondary Hazard: Mechanism-Based Inactivation (MBI) of Cytochrome P450 enzymes. The terminal carbon of the alkyne (even in internal systems upon isomerization or oxidation) can modify heme prosthetic groups, leading to drug-drug interactions (DDI).

-

Handling Classification: Predicted Acute Toxic (Oral/Dermal) and Severe Skin/Eye Irritant .

Part 2: Physicochemical & Structural Basis of Toxicity

Understanding the "Why" requires analyzing the molecule's two distinct domains: the lipophilic tail and the reactive head.

| Property | Value (Predicted/Observed) | Toxicological Implication |

| Structure | Internal Alkyne : More stable than terminal alkynes but metabolically labile. | |

| LogP | ~2.33 | High Lipophilicity : Unlike unsubstituted propargyl alcohol (LogP -0.3), this compound readily crosses the Blood-Brain Barrier (BBB) and accumulates in lipid-rich hepatocytes. |

| Reactivity | Nucleophilic (Alcohol) & Electrophilic (Alkyne) | The alcohol is a handle for oxidation; the alkyne is a latent "warhead." |

| Metabolic Stability | Low | Rapidly oxidized by ADH/CYP enzymes. |

Part 3: Mechanism of Action (MoA)

The toxicity of 3,4-DCP-PA is not intrinsic to the parent molecule but is driven by bioactivation .

The Pro-Electrophile Pathway (Bioactivation)

The primary alcohol undergoes oxidation (via Alcohol Dehydrogenase or CYP2E1) to form 3-(3,4-dichlorophenyl)propynal .

-

Mechanism: The resulting conjugated aldehyde (

) is an extremely reactive Michael Acceptor . -

Consequence: It reacts irreversibly with soft nucleophiles, primarily the sulfhydryl (-SH) groups of Glutathione (GSH) and Cysteine residues on proteins.

-

Outcome:

-

GSH Depletion: Leads to oxidative stress and mitochondrial dysfunction.

-

Protein Adduction: Inactivation of critical enzymes (e.g., polymerases, kinases), triggering apoptosis.

-

Cytochrome P450 Inactivation (Suicide Inhibition)

Acetylenic compounds are classic Mechanism-Based Inhibitors (MBIs).

-

Mechanism: The P450 enzyme attempts to oxidize the alkyne triple bond. Instead of a stable metabolite, a reactive ketene or oxirene intermediate is formed within the active site.

-

Causality: This intermediate covalently binds to the porphyrin nitrogen of the heme, destroying the enzyme's catalytic capability.

-